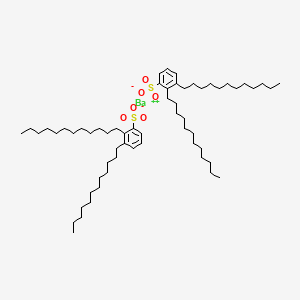
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant attention due to its unique structural properties and wide range of biological activities. The compound features a five-membered ring containing one oxygen and two nitrogen atoms, along with a thione group and a pyridinyl substituent. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridinyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its bioisosteric properties, it is used in the design of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substituent pattern.
1,3,4-Oxadiazole: Another isomer with distinct biological activities.
1,2,5-Oxadiazole: Known for its high energy density properties.
Uniqueness
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is unique due to its combination of a thione group and a pyridinyl substituent, which imparts specific biological activities and chemical reactivity. This makes it a valuable scaffold for drug design and other applications .
Eigenschaften
CAS-Nummer |
345631-77-8 |
|---|---|
Molekularformel |
C7H5N3OS |
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
3-pyridin-4-yl-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,12) |
InChI-Schlüssel |
CIEKHXFZEZDPIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=S)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















